N-Methyl-1-piperazin-2-ylmethanamine

Medicinal Chemistry ADME-Tox Solubility

Procurement pain point: Many piperazine derivatives lack chiral centers or suitable side chains, forcing non-viable substitutions that alter hydrogen bonding and steric profiles. Our solution: N-Methyl-1-piperazin-2-ylmethanamine (CAS 111760-46-4), a C-2 substituted chiral building block with a pendant N-methylaminomethyl group. - Enables enantiomerically pure CNS/cardiovascular drug candidates - Orthogonal protection of secondary & primary/secondary amines - Boiling point ~182°C vs. 138°C (1-methylpiperazine) for high-temp reactions - TPSA 36.1 Ų for balanced solubility/CNS penetration Available from BenchChem with analytical data. Immediate shipment for R&D quantities.

Molecular Formula C6H15N3
Molecular Weight 129.2 g/mol
CAS No. 111760-46-4
Cat. No. B037761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-piperazin-2-ylmethanamine
CAS111760-46-4
Synonyms2-Piperazinemethanamine,N-methyl-(9CI)
Molecular FormulaC6H15N3
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCNCC1CNCCN1
InChIInChI=1S/C6H15N3/c1-7-4-6-5-8-2-3-9-6/h6-9H,2-5H2,1H3
InChIKeyQVLKNRYIITUDPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1-piperazin-2-ylmethanamine: Procurement & Differentiation


N-Methyl-1-piperazin-2-ylmethanamine (CAS 111760-46-4) is a C-2 substituted piperazine derivative featuring a chiral center and a pendant N-methylaminomethyl group [1]. With a molecular formula of C₆H₁₅N₃ and a molecular weight of 129.20 g/mol, this compound serves as a versatile chiral building block and pharmaceutical intermediate in medicinal chemistry and organic synthesis [1].

Chiral synthesis
C-2 stereocenter supports enantioselective building block research
Functional group diversity
N-methylaminomethyl side chain enables orthogonal derivatization studies
H-bond profile
Balanced 3-donor/3-acceptor ratio supports ligand design research

Why N-Methyl-1-piperazin-2-ylmethanamine Cannot Be Replaced


Direct substitution of N-Methyl-1-piperazin-2-ylmethanamine with simpler piperazine analogs, such as 1-methylpiperazine or unsubstituted piperazine, is chemically non-viable due to fundamental differences in molecular architecture. The target compound uniquely possesses a chiral center at the 2-position of the piperazine ring, coupled with a distinct N-methylaminomethyl side chain [1]. This specific substitution pattern dramatically alters the compound's hydrogen bonding capacity, polarity, and steric environment compared to in-class alternatives [2]. Consequently, synthetic routes, reaction outcomes, and biological target engagement are critically dependent on the precise three-dimensional and electronic structure of this specific building block .

Lacks C-2 chiral center – stereochemical outcome may shift with simpler piperazines
N-methylaminomethyl side chain absent in 1-methylpiperazine – hydrogen bonding and polarity differ significantly
Molecular architecture difference alters steric and electronic environment – reaction selectivity may not transfer

N-Methyl-1-piperazin-2-ylmethanamine Differentiation Evidence


Enhanced Polarity vs. 1-Methylpiperazine

N-Methyl-1-piperazin-2-ylmethanamine exhibits significantly higher topological polar surface area (TPSA) than the structurally simpler analog 1-methylpiperazine. The target compound's TPSA is 36.1 Ų, whereas 1-methylpiperazine (CAS 109-01-3) has a TPSA of 15.3 Ų [1][2]. This represents a 2.4-fold increase in polarity.

TPSA vs 1-Methylpiperazine
Reported
36.1 Ų (2.4× higher)
May support solubility modeling and peripheral compound design studies
Computed TPSA; comparator 15.3 Ų
Medicinal Chemistry ADME-Tox Solubility

Molecular Weight vs. 2-Aminomethylpiperazine

Compared to the unsubstituted analog 2-aminomethylpiperazine (CAS 130861-85-7), N-Methyl-1-piperazin-2-ylmethanamine has a higher molecular weight and heavy atom count. The target compound has a molecular weight of 129.20 g/mol (9 heavy atoms) versus 115.18 g/mol (8 heavy atoms) for 2-aminomethylpiperazine [1].

MW vs 2-Aminomethylpiperazine
Reported
129.20 g/mol (12% increase)
Extra methyl group may influence reaction selectivity and metabolic stability assessment
Comparator 115.18 g/mol
Synthetic Chemistry Building Block Physical Properties

Unique Hydrogen Bonding Profile

N-Methyl-1-piperazin-2-ylmethanamine possesses 3 hydrogen bond donors and 3 acceptors, creating a balanced hydrogen bonding profile [1][2]. In contrast, 1-methylpiperazine (CAS 109-01-3) has only 1 donor and 2 acceptors, while unsubstituted piperazine has 2 donors and 2 acceptors [3]. This differential hydrogen bonding capacity fundamentally alters intermolecular interactions.

H-Bond Profile
Reported
3 donors / 3 acceptors
Balanced ratio supports intermolecular interaction research and ligand design
1-methylpiperazine: 1 donor, 2 acceptors
Molecular Recognition Crystal Engineering Ligand Design

Higher Boiling Point for Thermal Processing

N-Methyl-1-piperazin-2-ylmethanamine exhibits a significantly higher boiling point (182.0 ± 8.0 °C at 760 mmHg) compared to 1-methylpiperazine (138 °C) . This 44 °C difference in boiling point provides a wider operational window for thermal processes and distillation purification.

Boiling Point vs 1-Methylpiperazine
Data to verify
182.0 ± 8.0 °C (44 °C higher)
May support higher-temperature reaction research and distillation studies
Predicted value; comparator 138 °C literature
Process Chemistry Thermal Stability Purification

N-Methyl-1-piperazin-2-ylmethanamine: Key Applications


Chiral Pharmaceutical Intermediate Synthesis

The chiral center at the 2-position of the piperazine ring makes this compound an essential building block for synthesizing enantiomerically pure drug candidates, particularly those targeting CNS disorders, cardiovascular diseases, and anti-infectives where stereochemistry dictates pharmacological activity [1].

Peripherally-Restricted Drug Candidate Design

With a topological polar surface area of 36.1 Ų and a balanced hydrogen bonding profile, this compound is ideally suited for designing drug candidates that require good aqueous solubility and restricted CNS penetration, such as antibiotics, antihistamines, and certain cardiovascular agents [1][2].

Advanced Building Blocks via Functional Group Interconversion

The presence of both secondary amine (piperazine ring) and primary/secondary amine (N-methylaminomethyl side chain) functionalities allows for orthogonal protection strategies and selective derivatization, making this compound a versatile intermediate for generating libraries of structurally diverse compounds .

High-Temperature Process Chemistry & Scale-Up

The compound's elevated boiling point of ~182 °C, compared to 138 °C for 1-methylpiperazine, makes it a preferred choice for reactions requiring higher temperatures, such as amide bond formations, nucleophilic substitutions, or heterogeneous catalysis under reflux conditions .

Application
Selection Property
Validation Focus
Chiral intermediate synthesis research
Stereochemical control and enantiomeric purity
Chiral integrity during synthesis
Peripherally-restricted compound design studies
Polar surface area and H-bond profile context
Solubility and permeability modeling review
Orthogonal derivatization studies
Protection-group compatibility
Selective functional group interconversion
High-temperature reaction research
Thermal profile and boiling point context
Process temperature window and distillation purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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